2-Isocyanatobutane

描述

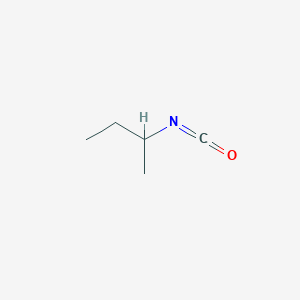

2-Isocyanatobutane is an organic compound with the molecular formula C5H9NO. It is a colorless liquid that is highly flammable and toxic. The compound is known for its reactivity and is used in various chemical synthesis processes. It has a boiling point of approximately 101°C and a density of 0.864 g/mL at 25°C .

准备方法

2-Isocyanatobutane can be synthesized through several methods:

-

Substitution Reactions: : Alkyl isocyanates, including this compound, can be prepared by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile . This method is highly selective for converting primary alcohols to alkyl isocyanates.

-

Oxidation of Isonitriles: : Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.

-

Decarboxylative Isocyanation: : Carboxylic acids can be converted to isocyanates through a one-pot Curtius rearrangement using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide and N-methylimidazole as a catalyst .

化学反应分析

2-Isocyanatobutane undergoes various chemical reactions:

-

Hydrolysis: : Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine .

-

Reaction with Alcohols: : Forms carbamates (urethanes) when reacted with alcohols. This reaction is catalyzed by tertiary amines or metal salts .

-

Reaction with Amines: : Forms substituted ureas when reacted with primary or secondary amines .

-

Polymerization: : Can polymerize due to heating, forming dimers and trimers .

科学研究应用

Chemical Synthesis

2-Isocyanatobutane serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions, facilitating the formation of complex structures.

Material Science

In material science, this compound is utilized in the production of polymers and resins. Its ability to react with alcohols and amines makes it valuable for creating polyurethane materials, which are widely used due to their durability and flexibility.

Table 1: Applications in Material Science

| Application | Description |

|---|---|

| Polyurethane Production | Used as a building block for polyurethane elastomers |

| Coatings | Employed in the formulation of protective coatings |

| Adhesives | Acts as a precursor in adhesive formulations |

Pharmaceutical Testing

The compound is employed as a reference standard in pharmaceutical testing, ensuring the accuracy of analytical results. This application is critical for quality control in drug development.

Case Study 1: Synthesis of Polyurethanes

A study demonstrated the synthesis of polyurethanes using this compound as a key reactant. The resulting materials exhibited excellent mechanical properties and thermal stability, making them suitable for applications in automotive and construction industries.

Case Study 2: Anionic Polymerization

Research involving anionic polymerization highlighted the effectiveness of this compound in creating polymers with specific structural characteristics. The study showed that varying the reaction conditions could tailor the properties of the resulting polymer, enhancing its applicability in various fields such as coatings and adhesives .

作用机制

The mechanism of action of 2-Isocyanatobutane involves its high reactivity with nucleophiles. It reacts with water, alcohols, and amines by attacking the carbon of the isocyanate group. This reactivity is similar to that of carboxylic acid derivatives such as esters and anhydrides . The compound can also polymerize, forming dimers and trimers under certain conditions .

相似化合物的比较

2-Isocyanatobutane can be compared with other isocyanates such as:

-

n-Butyl Isocyanate: : Similar in structure but differs in the position of the isocyanate group .

-

Phenyl Isocyanate: : Contains an aromatic ring, making it less reactive than aliphatic isocyanates like this compound .

-

Methyl Isocyanate: : Smaller in size and more volatile, making it more hazardous .

This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.

生物活性

2-Isocyanatobutane (C4H7NO) is an organic compound belonging to the isocyanate family, which is characterized by the presence of the isocyanate functional group (-N=C=O). This compound has garnered attention due to its biological activity, particularly in relation to its potential toxicity and effects on human health. This article explores the biological activity of this compound, including its toxicity, potential therapeutic applications, and relevant case studies.

This compound is a colorless liquid with a pungent odor. It is known for its reactivity, particularly with nucleophiles, which can lead to various biological implications. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicological effects. Isocyanates are known to cause respiratory issues and skin sensitization. The following sections detail the findings related to the biological activity of this compound.

Toxicity Studies

- Occupational Exposure and Asthma : A significant body of research has focused on the relationship between isocyanate exposure and respiratory conditions such as occupational asthma. A study indicated that even low concentrations of isocyanates can lead to asthma development, with higher exposure correlating with increased risk. Specifically, the odds ratio for developing asthma associated with time-weighted average (TWA) exposure above 1.125 ppb was found to be 3.2 .

- Skin Sensitization : Isocyanates, including this compound, have been implicated in causing skin sensitization reactions. This effect is critical for occupational safety assessments as it poses risks for workers handling these compounds without adequate protective measures.

Case Studies

- Case Study on Asthma : A case-referent study involving workers exposed to toluene diisocyanate (TDI) and 4,4'-diphenylmethane diisocyanate (MDI) highlighted the risks associated with isocyanate exposure. The study found that higher TWA exposures were linked to a greater incidence of asthma, emphasizing the need for monitoring and regulation in workplaces dealing with these chemicals .

- Integrated Assessment Approaches : Recent methodologies have been developed to assess the chronic toxicity and carcinogenicity of chemicals like this compound through integrated approaches that consider various endpoints and exposure scenarios . These approaches aim to provide a comprehensive understanding of potential health risks.

Table 1: Summary of Toxicity Data for this compound

属性

IUPAC Name |

2-isocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUSMHZSZWMNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338733 | |

| Record name | 2-Isocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-98-5 | |

| Record name | 2-Isocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。